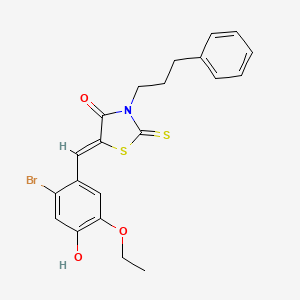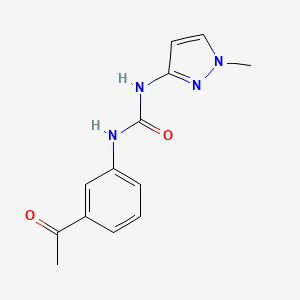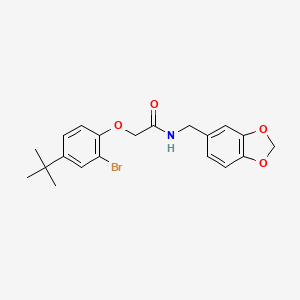
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-bromo-4-tert-butylphenoxy)acetamide
説明
Synthesis Analysis
The synthesis of similar acetamide derivatives involves multiple steps, starting from chemoselective N-acetylation of amino phenols followed by reaction with appropriate bromides in the presence of K2CO3, as demonstrated by Belay et al. (2012) in their synthesis of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide (Belay, Kinfe, & Muller, 2012). This method highlights the importance of selecting the right conditions and reagents to achieve the desired acetamide compound.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by specific dihedral angles between the acetamide substituents and the benzene ring, contributing to the compound's stability and reactivity. For instance, the study by Belay et al. (2012) found dihedral angles of 18.31 and 7.01° in their compound, which influence its chemical behavior and interactions (Belay, Kinfe, & Muller, 2012).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often include N-acetylation and subsequent reactions with halides. These reactions are crucial for introducing various functional groups, enabling the synthesis of a wide range of compounds with diverse biological activities. The work by Wu et al. (2017) on the synthesis and antitumor activity of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides showcases the potential of acetamide derivatives in developing antitumor agents (Wu, Ding, Tang, Ye, Peng, & Hu, 2017).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in the acetamide derivatives. Studies on compounds like those by Wu et al. (2017) provide insights into how modifications in the acetamide structure can lead to significant biological activities, highlighting the versatility and potential of these compounds in therapeutic applications (Wu, Ding, Tang, Ye, Peng, & Hu, 2017).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-bromo-4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4/c1-20(2,3)14-5-7-16(15(21)9-14)24-11-19(23)22-10-13-4-6-17-18(8-13)26-12-25-17/h4-9H,10-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODZKXKSWXPAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-acetyl-4-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4541905.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[4-(4-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4541907.png)
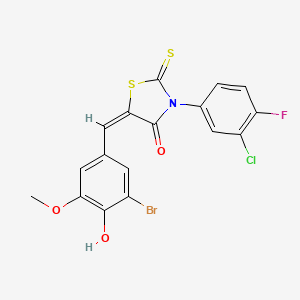
![1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B4541930.png)
![2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541931.png)
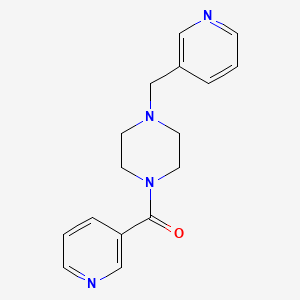
![N-(2,4-dimethylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4541945.png)
![N~1~,N~1~-dibenzyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4541950.png)
![N-butyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4541957.png)
![N-(3-fluoro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4541969.png)
![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4541993.png)

